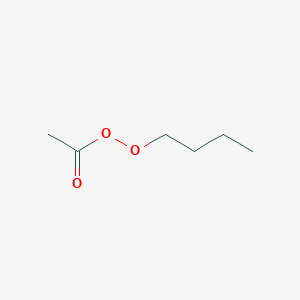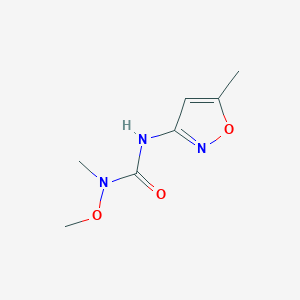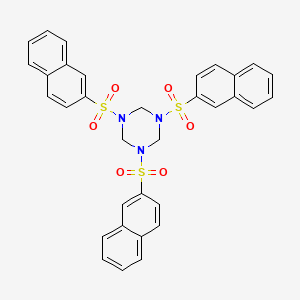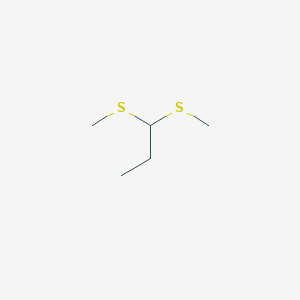
3-Ethyl-2,4-dithiapentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,4-dithiapentane: is an organic compound with the molecular formula C5H12S2 and a molecular weight of 136.279 g/mol . It is characterized by the presence of two sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is often studied for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dithiapentane typically involves the reaction of ethyl mercaptan with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and reagents is common to achieve efficient production on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2,4-dithiapentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original sulfide form.
Substitution: The sulfur atoms in this compound can participate in substitution reactions, where other functional groups replace the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: The original sulfide form is regenerated during reduction reactions.
Substitution: The products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethyl-2,4-dithiapentane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur metabolism. It may also be used as a model compound to study the behavior of sulfur-containing molecules in biological systems .
Industry: In the industrial sector, this compound is used as a flavoring agent due to its strong odor. It is commonly used to mimic the aroma of truffles in food products .
Mecanismo De Acción
The mechanism of action of 3-ethyl-2,4-dithiapentane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of sulfoxides and sulfones, which may further participate in biochemical pathways. The sulfur atoms in the compound can act as nucleophiles or electrophiles, depending on the reaction conditions .
Comparación Con Compuestos Similares
2,4-Dithiapentane:
1,3-Bis(methylthio)propane: This compound contains two sulfur atoms but has a different carbon backbone compared to 3-ethyl-2,4-dithiapentane.
Meso-4,6-Dimethyl-1,3-dithiane: This compound has a more complex structure with additional methyl groups and a cyclic backbone.
Uniqueness: this compound is unique due to the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds .
Propiedades
Número CAS |
57093-94-4 |
|---|---|
Fórmula molecular |
C5H12S2 |
Peso molecular |
136.3 g/mol |
Nombre IUPAC |
1,1-bis(methylsulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 |
Clave InChI |
VKKDPAMHYXBCEE-UHFFFAOYSA-N |
SMILES canónico |
CCC(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


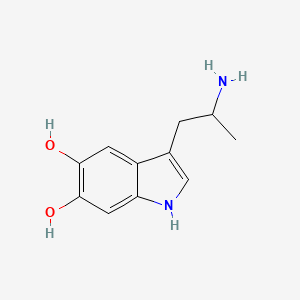
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)

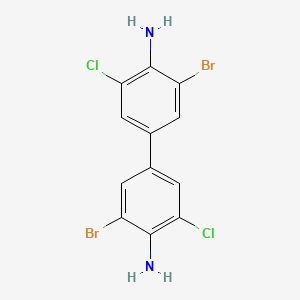



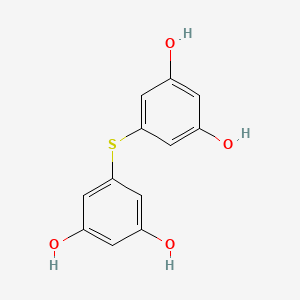
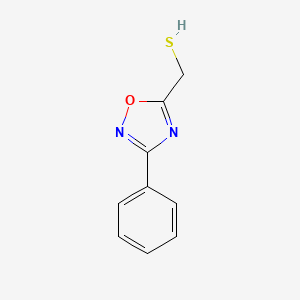

![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
